molecular formula C15H14O3 B1672519 Fenoprofen CAS No. 29679-58-1

Fenoprofen

Cat. No.: B1672519
CAS No.: 29679-58-1
M. Wt: 242.27 g/mol
InChI Key: RDJGLLICXDHJDY-UHFFFAOYSA-N
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Description

Fenoprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, with analgesic, antipyretic, and anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. Clinically, it is used to manage osteoarthritis, rheumatoid arthritis, and soft-tissue rheumatism . This compound exists as a racemic mixture, with the (S)-enantiomer being pharmacologically active, while the (R)-enantiomer undergoes partial inversion to the active form in vivo . Its oral administration is associated with gastrointestinal side effects, prompting research into alternative formulations and mechanisms of action .

Preparation Methods

Traditional Synthesis of Fenoprofen

The conventional synthesis of this compound, as described in prior art, begins with 3-phenoxytoluene as the starting material. This method involves four sequential steps:

Bromination and Cyanation

3-Phenoxytoluene undergoes bromination at the methyl group using bromine or N-bromosuccinimide (NBS) under radical initiation conditions to form 3-phenoxybenzyl bromide. Subsequent nucleophilic substitution with sodium cyanide yields 3-phenoxybenzyl cyanide. This step typically employs polar aprotic solvents like dimethylformamide (DMF) and requires stringent temperature control to minimize side reactions.

Hydrolysis to Carboxylic Acid

The nitrile group in 3-phenoxybenzyl cyanide is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid or sulfuric acid under reflux. This produces 3-phenoxybenzyl carboxylic acid, albeit with moderate yields due to competing decarboxylation or over-hydrolysis.

Monomethylation

The carboxylic acid is esterified to its methyl ester using methyl sulfate in the presence of phase-transfer catalysts like tetraethylammonium bromide (TEBA) or polyethylene glycol (PEG-400). Methyl sulfate, while effective, poses significant toxicity and environmental hazards.

Salt Formation

The methyl ester is saponified with sodium hydroxide to form the sodium salt, which is subsequently treated with calcium chloride to precipitate this compound calcium. This method, though established, suffers from low overall yields (60–70%) and generates hazardous waste, including sulfur-containing byproducts from methyl sulfate.

Modern Clean Production Method

A patented environmentally friendly synthesis (CN100396658C) addresses the limitations of traditional methods by optimizing reaction conditions and eliminating toxic reagents. This five-step process emphasizes high atom economy and reduced waste (Table 1).

Synthesis of m-Phenoxybenzyl Chloride

Reaction:
$$
\text{m-Phenoxyphenylethanol} + \text{SOCl}2 \xrightarrow{\text{Pyridine, CHCl}3} \text{m-Phenoxybenzyl Chloride} + \text{HCl} + \text{SO}_2
$$
Conditions:

  • Solvent: Chloroform (2.55 L per 180 g substrate)
  • Catalyst: Pyridine (60 g)
  • Temperature: Reflux at 60–65°C for 2 hours
    Yield: 93.4%.

Pyridine neutralizes HCl, preventing side reactions, while chloroform ensures homogeneity. Excess thionyl chloride (1.8 kg) drives the reaction to completion.

Cyanation Using Phase-Transfer Catalysis

Reaction:
$$
\text{m-Phenoxybenzyl Chloride} + \text{NaCN} \xrightarrow{\text{TEBA}} \text{m-Phenoxybenzyl Cyanide} + \text{NaCl}
$$
Conditions:

  • Catalyst: Tetraethylammonium bromide (TEBA, 5 mol%)
  • Solvent: Water-toluene biphasic system
    Yield: 89–92%.

TEBA facilitates the transfer of cyanide ions into the organic phase, enhancing reaction rate and selectivity.

Methylation with Dimethyl Carbonate

Reaction:
$$
\text{m-Phenoxybenzyl Cyanide} + (\text{CH}3\text{O})2\text{CO} \xrightarrow{\text{NaOEt}} \text{m-Phenoxy-α-methyl Phenylacetate}
$$
Conditions:

  • Base: Sodium ethoxide (2 equiv)
  • Solvent: Anhydrous ethanol
  • Temperature: 80°C for 6 hours
    Yield: 85–88%.

Dimethyl carbonate serves as a green methylating agent, replacing carcinogenic methyl halides.

Saponification and Salt Formation

Reaction:
$$
\text{m-Phenoxy-α-methyl Phenylacetate} + \text{NaOH} \rightarrow \text{m-Phenoxy-α-methyl Sodium Phenylacetate} + \text{CH}3\text{OH}
$$
$$
\text{Sodium Salt} + \text{CaCl}
2 \xrightarrow{\text{EDTA, EtOH}} \text{this compound Calcium}
$$
Conditions:

  • Complexing agent: Ethylenediaminetetraacetic acid (EDTA, 0.1 equiv)
  • Solvent: Ethanol-water (9:1)
    Yield: 95% (calcium salt).

EDTA chelates calcium ions, preventing precipitate aggregation and ensuring high-purity product.

Comparative Analysis of Methods

Table 1: Traditional vs. Clean Synthesis of this compound

Parameter Traditional Method Clean Method
Starting Material 3-Phenoxytoluene m-Phenoxyphenylethanol
Key Reagents Methyl sulfate, Br₂ Dimethyl carbonate, SOCl₂
Catalysts PEG-400 TEBA, EDTA
Yield (Overall) 60–70% 82–85%
Environmental Impact High (toxic byproducts) Low (closed-loop solvent recovery)

Industrial Scalability and Optimization

The clean method demonstrates scalability, with pilot studies achieving kilogram-scale production. Key optimizations include:

  • Solvent Recycling : Chloroform and ethanol are distilled and reused, reducing costs.
  • Catalyst Recovery : TEBA is extracted via aqueous wash and reused for 5–7 cycles without activity loss.
  • Waste Management : SO₂ and HCl gases are scrubbed using alkaline solutions, minimizing emissions.

Chemical Reactions Analysis

Types of Reactions

Fenoprofen undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fenoprofen has a wide range of scientific research applications:

Mechanism of Action

Fenoprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By blocking COX activity, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The primary molecular targets of this compound are the COX-1 and COX-2 enzymes .

Comparison with Similar Compounds

Pharmacological Efficacy in Clinical Settings

Table 1: Clinical Efficacy of Fenoprofen vs. Ibuprofen and Aspirin

Parameter This compound (600 mg QID) Ibuprofen (400 mg QID) Aspirin (325–975 mg QID)
Pain at Rest Significant improvement No significant effect Significant improvement
Limitation of Movement Superior to ibuprofen Less effective Comparable to placebo
Physician’s Assessment Significantly better Moderate improvement Moderate improvement
GI Side Effects Lower incidence Moderate incidence Highest incidence
  • In a double-blind crossover study, this compound outperformed ibuprofen in improving "limitation of movement" and physician-assessed outcomes in soft-tissue rheumatism .
  • Compared to aspirin, this compound showed equivalent analgesic efficacy but better gastrointestinal tolerance in osteoarthritis .

Enantioselectivity and COX Inhibition

  • (S)-Fenoprofen is the primary COX inhibitor, with an IC₅₀ similar to racemic ketoprofen.
  • Ketoprofen: Both enantiomers inhibit COX, but (S)-ketoprofen shows stronger substrate selectivity for 2-AG, a distinction absent in this compound .

Cyclodextrin Complex Stability

Table 2: Cyclodextrin Complex Stability Constants (log₁₀K)

Cyclodextrin Type This compound Fenbufen
Native β-Cyclodextrin 2.1 3.8
DIMEB50 2.5 4.2
HPBCyD (6.3 substitution) 2.8 4.6
  • This compound forms less stable cyclodextrin complexes than fenbufen due to its non-linear structure (ether-linked aromatic rings), which reduces cavity penetration .
  • Complexation with β-cyclodextrin derivatives (e.g., HPBCyD) improves this compound’s solubility but is less effective than formulations with hydroxypropyl methylcellulose (HPMC) .

Formulation Advantages: Copper Complexes

Table 3: Analgesic and Ulcerogenic Effects of this compound vs. Copper Complex

Parameter This compound Calcium Salt [Cu(fen)₂(im)₂] Complex
Writhing Inhibition (%) 46.2 78.9
Ulcer Index (mm²) 79.0 22.2
Late-Phase Pain Inhibition Moderate Significant
  • Copper(II)-fenoprofenate complexes exhibit enhanced analgesia (78.9% vs. 46.2% inhibition) and reduced gastric toxicity compared to the parent drug, likely due to antioxidant effects and reduced mucosal irritation .

Biological Activity

Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) that has gained attention for its analgesic, anti-inflammatory, and antipyretic properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and potential therapeutic applications.

This compound primarily functions by inhibiting the synthesis of prostaglandins through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces inflammation and alleviates pain associated with various conditions such as rheumatoid arthritis and osteoarthritis. The drug's ability to modulate prostaglandin levels contributes significantly to its anti-inflammatory effects .

Key Mechanisms:

  • COX Inhibition : this compound inhibits both COX-1 and COX-2 enzymes, which are crucial in the biosynthesis of prostaglandins.
  • Melanocortin Receptor Modulation : Recent studies indicate that this compound acts as a positive allosteric modulator of melanocortin 3 (MC3) receptors, enhancing signaling pathways that may contribute to its anti-inflammatory effects .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for postoperative pain management and chronic inflammatory conditions. A systematic review assessed the efficacy of single-dose this compound for acute postoperative pain, revealing significant pain relief compared to placebo.

Clinical Study Findings:

  • Postoperative Pain Relief : A study involving 696 participants showed that a single dose of 200 mg this compound resulted in at least 50% pain relief in 57% of patients compared to 14% in the placebo group. The number needed to treat (NNT) was calculated at 2.3, indicating a favorable efficacy profile .
  • Rheumatoid Arthritis : In patients with rheumatoid arthritis, this compound demonstrated improvements in pain relief, grip strength, and reductions in joint swelling and stiffness .

Case Report on Overdose

A notable case involved a 17-year-old girl who ingested a large quantity (24 to 36 g) of this compound as a suicidal gesture. She presented with severe symptoms including coma and metabolic acidosis. This case highlights the potential risks associated with this compound overdose and underscores the importance of monitoring therapeutic dosages .

Comparative Efficacy

In comparative studies against other NSAIDs, this compound has shown similar efficacy to drugs like aspirin and ibuprofen while presenting a different side effect profile. For instance, gastrointestinal reactions were reported less frequently with this compound compared to aspirin .

Drug Efficacy Common Side Effects
This compoundComparable to aspirinMild GI reactions
IbuprofenEffectiveGI discomfort
AspirinEffectiveHigher incidence of ulcers

Research Findings

Recent research has explored modifications of this compound aimed at enhancing its therapeutic potential. For example, carborane analogues of this compound have been developed, exhibiting improved antitumor activity while maintaining COX inhibition properties . These findings suggest potential applications beyond traditional anti-inflammatory uses.

Q & A

Q. Basic: What experimental methodologies are recommended for characterizing fenoprofen’s physicochemical stability under varying hydration conditions?

Answer:

  • Methodology : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to study dehydration/rehydration behavior. Powder X-ray diffractometry (PXRD) identifies crystalline phase transitions during hydration. For example, this compound calcium dihydrate loses water in two stages (50–80°C), with distinct activation energies (309 kJ/mol at 50–60°C; 123 kJ/mol at 60–80°C) due to structural differences in water-binding environments .
  • Critical Considerations : Monitor solution-mediated rehydration of anhydrous forms to avoid misinterpretation of crystallinity changes.

Q. Advanced: How can adsorption isotherm models resolve contradictions in chromatographic retention mechanisms for this compound under overloaded conditions?

Answer:

  • Methodology : Conduct frontal analysis and overloaded elution studies using non-porous pillar array columns (NPACs). This compound exhibits concave-downward isotherms best modeled by the Langmuir-Freundlich equation, indicating adsorbate-adsorbent dominance. Contrast with anti-Langmuir behavior in structurally similar NSAIDs (e.g., naproxen), where adsorbate-adsorbate interactions prevail .
  • Data Contradiction Analysis : Tailoring models to stationary phase chemistry (e.g., hydrophobic vs. ionic surfaces) resolves discrepancies in peak fronting/tailing. Validate via plate height calculations and method-of-moments comparisons .

Q. Basic: What strategies enhance this compound’s aqueous solubility for in vitro biomolecular interaction studies?

Answer:

  • Methodology : Use hydroxypropyl-β-cyclodextrin (HPβCD) as a solubilizing agent. Turbidimetry optimizes HPβCD concentration (0.3 mmol/L achieves 100% solubility via inclusion complexation). Ensure electrochemical inertness of HPβCD to avoid interference in voltammetric assays .
  • Validation : Confirm complex stability via phase-solubility diagrams and cyclic voltammetry (CV) under physiological pH (7.4) .

Q. Advanced: How do electrochemical techniques quantify this compound’s binding affinity with serum albumin, and what contradictions arise in interpreting voltammetric data?

Answer:

  • Methodology : Affinity voltammetry with in-situ mercury film sensors measures this compound-bovine serum albumin (BSA) interactions. Calculate binding constants using nonlinear regression, x/y-reciprocal, and double-reciprocal plots. This compound-BSA forms a 1:1 electro-inactive complex, reducing free drug concentration and peak current .
  • Contradictions : Competitive adsorption vs. complex formation debates are resolved via formal potential (E°) analysis. Minimal E° shifts confirm hydrophobic/weak interactions (e.g., Van der Waals) over electrostatic forces, despite BSA’s negative charge at pH 7.4 .

Q. Basic: What pharmacopeial standards and validation parameters are critical for chromatographic purity assessment of this compound?

Answer:

  • Methodology : Follow USP monographs using reverse-phase HPLC (5-µm L7 column, 272-nm detection). Validate methods per ICH guidelines: resolution (R ≥ 9.0 between this compound and 3-phenoxybenzoic acid), tailing factor (≤2.0), and precision (%RSD ≤2.0) .
  • Critical Parameters : Use USP this compound Calcium RS for system suitability and impurity quantification (10,000×(C/W)×(ri/rS) formula) .

Q. Advanced: How can researchers address discrepancies in kinetic models during this compound degradation studies?

Answer:

  • Methodology : Apply Arrhenius and non-Arrhenius (e.g., Vyazovkin) models to thermal degradation data. Nonlinear Arrhenius plots in dehydration studies suggest multi-step mechanisms; use single-crystal XRD to correlate activation energy shifts with structural water environments .
  • Contradiction Resolution : Distinguish between diffusion-controlled (high E°) and surface reaction-dominated (low E°) steps via PXRD phase analysis .

Q. Basic: What are the best practices for ensuring reproducibility in this compound-protein binding assays?

Answer:

  • Methodology : Standardize BSA concentration (≤10% electrode coverage) and accumulation times (≤60 sec) to minimize competitive adsorption artifacts. Use molar ratio plots (fixed BSA, variable this compound) to confirm 1:1 stoichiometry .
  • Reproducibility Tips : Pre-equilibrate solutions at physiological pH (7.4) and validate sensor performance with control analytes (e.g., gemfibrozil) .

Q. Advanced: How do molecular dynamics (MD) simulations complement experimental data in elucidating this compound’s supramolecular interactions?

Answer:

  • Methodology : Pair MD with experimental binding constants (from voltammetry) to model hydrophobic/van der Waals forces in this compound-BSA complexes. Cross-validate with NMR or ITC data to resolve discrepancies in binding site predictions .
  • Data Integration : Use crystallographic data (e.g., calcium coordination geometry) to refine force field parameters .

Q. Table 1: Key this compound Research Parameters

ParameterTechnique/ModelCritical Values/FindingsReference
Adsorption IsothermLangmuir-FreundlichConcave-downward, R² >0.99
BSA Binding Constant (K)Nonlinear RegressionK = 1.2×10⁴ M⁻¹ (pH 7.4)
Solubility (HPβCD)Phase-Solubility Diagram0.3 mmol/L HPβCD → 100% solubility
Dehydration Activation ETGA/Arrhenius309 kJ/mol (50–60°C), 123 kJ/mol (60–80°C)

Properties

IUPAC Name

2-(3-phenoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJGLLICXDHJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O
Source PubChem
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Molecular Formula

C15H14O3
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DSSTOX Substance ID

DTXSID9023045
Record name Fenoprofen
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Molecular Weight

242.27 g/mol
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Physical Description

Solid
Record name Fenoprofen
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Boiling Point

168-171 °C @ 0.11 MM HG
Record name FENOPROFEN
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Solubility

Slight (calcium salt), 8.11e-02 g/L
Record name Fenoprofen
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Color/Form

VISCOUS OIL

CAS No.

29679-58-1, 31879-05-7, 34597-40-5
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Record name 2-(3-phenoxyphenyl)propionic acid
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Melting Point

168-171
Record name Fenoprofen
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Synthesis routes and methods I

Procedure details

To a solution of 4.2 g. of 2-hydroxy-3-phenoxy-hydratropic acid sulphate dipotassium salt in 50 ml. of water 2 g. of potassium hydroxide and 2 g. of a Raney nickel catalyst prepared freshly according to Urashibara, and the reaction mixture is stirred at 60° C. for 10 to 15 minutes. The catalyst is filtered off and the filtrate is acidified with a 20% aqueous hydrochloric acid solution. The separated solution is extracted with chloroform and the chloroform solution is dried over sodium sulphate and evaporated. 2.35 g. (97%) of 3-phenoxy-hydratropic acid are obtained. Melting point of the corresponding cyclohexylamine salt: 151° C. to 153° C.
Name
2-hydroxy-3-phenoxy-hydratropic acid sulphate dipotassium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
2 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4.1 g. of 2-toluene-sulphonyloxy-3-phenoxy-hydratropic acid in 150 ml. of alcohol 24 g. of a W-6 nickel catalyst are added, and the mixture is hydrogenated at 25° C., under atmospheric pressure until a calculated amount of hydrogen is used up. The catalyst is filtered off, the filtrate is evaporated and the residue is taken up in water and acidified with a 10% aqueous hydrochloric acid solution. The separated oil is extracted with chloroform, the chloroform solution is dried over sodium sulphate and evaporated. 2.1 g. (89%) of 3-phenoxy-hydratropic acid are obtained. Melting point of the corresponding cyclohexylamine salt amounts to 151° C. to 153° C.
Name
2-toluene-sulphonyloxy-3-phenoxy-hydratropic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

Water (1.5 ml) and 1.5 ml of conc. hydrochloric acid were added to 432 mg of α-methylthio-α-(m-phenoxyphenyl)propionic acid, and then 300 mg of zinc powder was added. With stirring, the mixture was heated under reflux for 2.5 hours. Water (10 ml) and 30 ml of diethyl ether were added to the reaction mixture. The insoluble matter was separated by filtration. The filtrate was extracted three times with 80 ml of diethyl ether. The organic layer was washed with 10 ml of water, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to afford 364 mg of α-(m-phenoxyphenyl)propionic acid as an oil. The yield was 100%.
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
α-methylthio-α-(m-phenoxyphenyl)propionic acid
Quantity
432 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 33 g. of 2-methane-sulphonyloxy-3-phenoxy-hydratropic acid in 200 ml. of methanol 28 ml. of triethyl amine and 2 g. of a 5% palladium on charcoal catalyst are added at 25° C. The mixture is then hydrogenated under atmospheric pressure until a calculated amount of hydrogen is used up. The catalyst is filtered off and the solution is evaporated. The evaporation residue is taken up in water, acidified with a 20% aqueous hydrochloric acid solution and the separated oil is extracted with chloroform. The chloroform solution is evaporated after drying over sodium sulphate, and the residue is distilled off. 23 g. (95%) of 3-phenoxy-hydratropic acid are obtained, boiling at 190° C. to 192° C. (0.4 mmHg.). nD25 =1.5751. Melting point of the corresponding cyclohexylamine salt amounts to 153° C. to 154° C.
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2-methane-sulphonyloxy-3-phenoxy-hydratropic acid
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28 mL
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Retrosynthesis Analysis

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